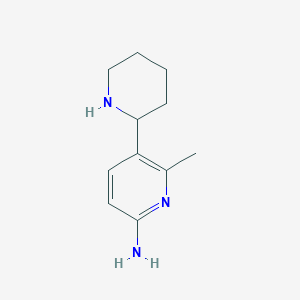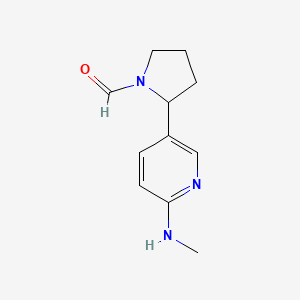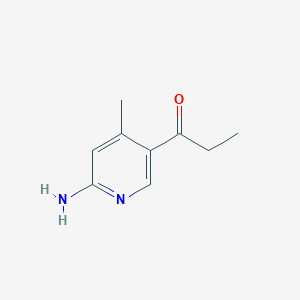
5-(4-Bromophenyl)furan-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)furan-2-carbothioamide is a chemical compound with the molecular formula C11H8BrNOS and a molecular weight of 282.16 g/mol . This compound is a derivative of furan, characterized by the presence of a bromophenyl group and a carbothioamide group attached to the furan ring. It is known for its unique reactivity and selectivity, making it valuable for various research and industrial applications .
Métodos De Preparación
The synthesis of 5-(4-Bromophenyl)furan-2-carbothioamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Análisis De Reacciones Químicas
5-(4-Bromophenyl)furan-2-carbothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)furan-2-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of novel antibacterial agents due to its ability to inhibit the growth of drug-resistant bacteria.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, making it valuable for research in organic chemistry.
Material Science: It is used in the development of new materials with unique properties, such as conducting polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it exerts its antibacterial effects by inhibiting the growth of bacteria through the disruption of essential bacterial processes . The exact molecular targets and pathways involved depend on the specific application and the type of bacteria being targeted.
Comparación Con Compuestos Similares
5-(4-Bromophenyl)furan-2-carbothioamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)furan-2-carbothioamide: Similar in structure but with a chlorine atom instead of a bromine atom.
5-(4-Methylphenyl)furan-2-carbothioamide: Contains a methyl group instead of a bromine atom.
5-(4-Nitrophenyl)furan-2-carbothioamide: Contains a nitro group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and selectivity, which can be attributed to the presence of the bromine atom .
Propiedades
Fórmula molecular |
C11H8BrNOS |
|---|---|
Peso molecular |
282.16 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15) |
Clave InChI |
YSRLUUSYLLNXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


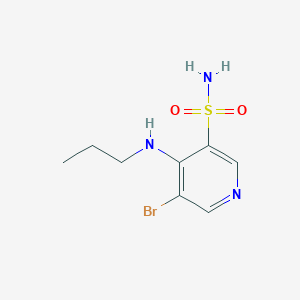
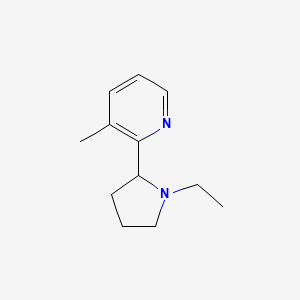
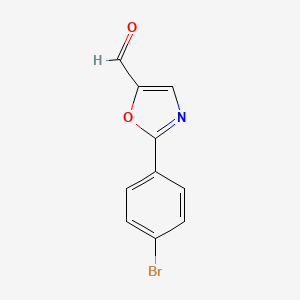


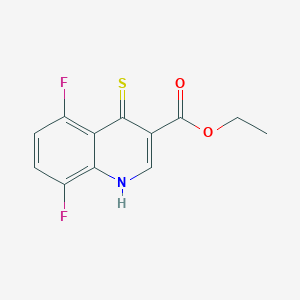

![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)

